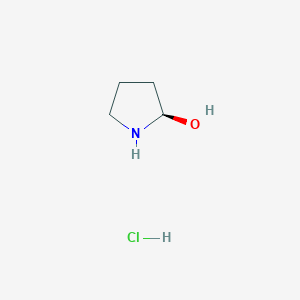

(R)-Pyrrolidin-2-ol hydrochloride

货号:

B8499002

分子量:

123.58 g/mol

InChI 键:

FQAKZPNZEGETHR-PGMHMLKASA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

(R)-Pyrrolidin-2-ol hydrochloride is a valuable chiral pyrrolidine derivative serving as a key synthetic intermediate and building block in medicinal chemistry and drug discovery . The pyrrolidine ring is a fundamental scaffold found in a wide range of biologically active molecules and approved therapeutics, including inhibitors for enzymes like phosphodiesterase-5 and angiotensin-converting enzyme (ACE), as well as antiviral and anticancer agents . Researchers utilize this compound as a precursor for the synthesis of prolinol, which is further functionalized to create complex drug candidates such as Avanafil, a treatment for erectile dysfunction, and Elbasvir, used in hepatitis C therapy . The stereochemistry of the pyrrolidine ring is crucial for its biological activity, influencing the binding affinity and selectivity to target proteins . This makes this compound an essential tool for the stereoselective synthesis of novel pharmaceutical compounds and for the development of structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only and is not approved for direct human use.

属性

分子式 |

C4H10ClNO |

|---|---|

分子量 |

123.58 g/mol |

IUPAC 名称 |

(2R)-pyrrolidin-2-ol;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c6-4-2-1-3-5-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 |

InChI 键 |

FQAKZPNZEGETHR-PGMHMLKASA-N |

手性 SMILES |

C1C[C@H](NC1)O.Cl |

规范 SMILES |

C1CC(NC1)O.Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares (R)-Pyrrolidin-2-ol hydrochloride with structurally analogous pyrrolidine hydrochlorides, focusing on molecular properties, stereochemistry, and functional group variations.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects : The presence of aryl groups (e.g., o-tolyl, halogenated phenyl) increases molecular weight and hydrophobicity compared to the parent this compound. For example, (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride has a molecular weight of 236.11 g/mol, nearly double that of the base compound, due to the bulky halogenated aromatic ring .

- Salt Forms : Dihydrochloride salts (e.g., (R)-2-Pyrrolidinemethanamine dihydrochloride) exhibit higher chlorine content and molecular weight due to additional counterions .

常见问题

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vivo studies?

Q. What environmental risks are associated with this compound, and how are they mitigated?

Q. What are the major degradation products of this compound under oxidative stress?

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of (R)-Pyrrolidin-2-ol derivatives?

Q. What challenges arise when scaling up enantioselective synthesis from milligram to kilogram quantities?

- Methodological Answer : Key issues include catalyst leaching in heterogeneous systems and exothermic side reactions. Mitigate via continuous-flow reactors with immobilized chiral catalysts and adiabatic calorimetry to map thermal hazards. Process analytical technology (PAT) ensures batch consistency .

Q. How are metabolic pathways of this compound characterized in hepatic models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。